ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate
Description
Historical Context of Thiazole-Oxazole Based Molecular Architectures
The exploration of thiazole and oxazole chemistry began in the late 19th and early 20th centuries, driven by their prevalence in biologically active molecules. Thiazole was first isolated in 1883 as a component of thiamine (vitamin B~1~), where its sulfur-nitrogen heterocycle proved critical for enzymatic activity. Oxazole, though synthesized in 1896 via the Fischer oxazole synthesis, gained prominence later with the discovery of penicillin and other natural products containing oxazole-derived motifs. Early synthetic efforts focused on simple derivatives, but the mid-20th century saw a shift toward hybrid systems. For instance, the Hantzsch thiazole synthesis (1889) enabled the construction of thiazoles from α-halo ketones and thioamides, while the van Leusen reaction (1972) provided a streamlined route to 5-substituted oxazoles using TosMIC (tosylmethyl isocyanide). These methodologies laid the groundwork for combinatorial approaches to thiazole-oxazole hybrids.
The fusion of thiazole and oxazole rings into single molecules emerged as a strategy to enhance bioactivity and pharmacokinetic properties. A landmark example is microcin B17, a ribosomal peptide antibiotic containing both heterocycles, which inhibits DNA gyrase by stabilizing enzyme-DNA complexes. Structural studies of such natural products revealed that thiazole-oxazole conjugates exploit π-π stacking and hydrogen bonding to interact with biological targets, inspiring synthetic analogs like ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate.
Significance in Contemporary Medicinal Chemistry
Thiazole-oxazole hybrids occupy a unique niche in drug discovery due to their dual capacity for electronic modulation and metabolic resistance. The thiazole ring, with its sulfur atom, enhances electron delocalization and participates in hydrophobic interactions, while the oxazole moiety contributes to rigidity and oxidative stability. This combination is exemplified in the antiproliferative agent epothilone, which contains a methyloxazole-thiazole backbone and stabilizes microtubules more effectively than paclitaxel.
This compound leverages these properties through its amide-linked structure. The ethyl carboxylate group at position 5 of the thiazole enhances solubility, while the 3-methyloxazole subunit at position 2 introduces steric bulk, potentially reducing off-target interactions. Such design principles align with trends in kinase inhibitor development, where heterocyclic cores improve binding affinity to ATP pockets. For example, dasatinib, a thiazole-containing tyrosine kinase inhibitor, demonstrates the therapeutic relevance of these frameworks.
Recent studies highlight the role of thiazole-oxazole hybrids in overcoming multidrug resistance. The planar aromatic systems of these conjugates facilitate intercalation into DNA or RNA, disrupting replication in resistant pathogens and cancer cells. Additionally, their synthetic versatility allows for late-stage functionalization, enabling rapid optimization of pharmacokinetic profiles.
Research Trajectory and Scientific Rationale
The synthesis of this compound follows a modular approach, combining established heterocyclization reactions with modern coupling techniques. Key steps include:
- Thiazole Core Formation : The Hantzsch synthesis employs ethyl 2-chloroacetoacetate and thiourea to construct the 4-methylthiazole-5-carboxylate scaffold. Cyclodehydration under acidic conditions yields the thiazole ring, with the ester group introduced for downstream functionalization.
- Oxazole Subunit Preparation : The van Leusen reaction utilizes 3-methyl-1,2-oxazole-5-carbaldehyde and TosMIC in a basic medium, producing the 3-methyloxazole fragment. Oxidation of the intermediate oxazoline ensures aromaticity.
- Amide Coupling : Carbodiimide-mediated coupling links the oxazole-5-carboxylic acid derivative to the amine group at position 2 of the thiazole. This step requires careful control of steric hindrance from the methyl groups to prevent side reactions.
Characterization of the final product involves ^1^H NMR, ^13^C NMR, and high-resolution mass spectrometry (HRMS). The ^1^H NMR spectrum typically shows a singlet for the thiazole C4-methyl group at δ 2.45 ppm and a doublet for the oxazole C3-methyl at δ 2.30 ppm, with the amide proton appearing as a broad peak near δ 8.20 ppm.
Current research focuses on derivatizing this hybrid to enhance target selectivity. For instance, replacing the ethyl ester with a tert-butyl group increases lipophilicity, improving blood-brain barrier penetration. Similarly, introducing electron-withdrawing substituents on the oxazole ring augments interactions with serine/threonine kinases. These efforts underscore the compound’s role as a versatile scaffold in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-4-18-11(17)9-7(3)13-12(20-9)14-10(16)8-5-6(2)15-19-8/h5H,4H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEDOCKZKAVABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NO2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the oxazole moiety. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to different derivatives.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems to understand its potential as a drug candidate.
Medicine: Investigating its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Critical Analysis :
Pharmacological Activity
Biological Activity
Ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiprotozoal, and anticancer properties, supported by relevant research findings and data tables.
1. Chemical Structure and Properties
The compound features a thiazole ring, an oxazole moiety, and an ethyl ester functional group. Its unique structure contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 298.33 g/mol.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 6.25 | |
| This compound | Escherichia coli | 12.5 | |
| This compound | Pseudomonas aeruginosa | 10.0 |
The compound exhibited significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL. This suggests that it could be a candidate for further development as an antimicrobial agent.
3. Antiprotozoal Activity
The antiprotozoal effects of similar thiazole compounds have also been investigated. For instance, derivatives have shown potent activity against Trypanosoma cruzi:
Table 2: Antiprotozoal Activity
This compound demonstrated an IC50 value of 0.37 µM against the Y strain of T. cruzi, indicating it is nearly 28 times more effective than the reference drug benznidazole.
4. Anticancer Activity
Research has also explored the anticancer properties of thiazole derivatives.
Table 3: Anticancer Activity
| Compound | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 (colon carcinoma) | 20.81 | |
| This compound | HepG2 (hepatocellular carcinoma) | 31.54 |
The compound showed promising cytotoxic activity against human tumor cell lines such as HCT116 and HepG2 with IC50 values indicating effective inhibition of cell proliferation.
The mechanism behind the biological activities of this compound may involve:
Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiprotozoal Mechanism: Inhibition of critical enzymes necessary for the survival and replication of protozoan parasites.
Anticancer Mechanism: Induction of apoptosis through modulation of histone deacetylases (HDACs) and activation of pro-apoptotic pathways.
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazole-oxazole hybrids typically involves multi-step reactions, such as:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For example, refluxing 2-aminothiazole precursors with sodium acetate in acetic acid facilitates cyclization .
- Step 2: Amide coupling between the thiazole intermediate and 3-methyl-1,2-oxazole-5-carboxylic acid using coupling agents like EDCI/HOBt. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .
Optimization Strategies:
-
Reaction Monitoring: Use TLC or HPLC to track intermediate formation.
-
Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar byproducts.
-
Yield Data (Example):
Step Reagents Solvent Temp (°C) Yield (%) 1 NaOAc, AcOH Acetic acid 110 65–73 2 EDCI, HOBt DMF 25 60–68
Basic: How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic techniques?
Answer:
X-ray Diffraction (XRD):
- Use SHELX software for structure solution and refinement. Single-crystal XRD resolves bond lengths and angles, with residual factors (R1) < 0.05 indicating high accuracy .
- ORTEP-3 visualizes thermal ellipsoids and validates stereochemistry .
Spectroscopic Validation:
- IR Spectroscopy: Confirm amide (C=O stretch ~1700 cm⁻¹) and oxazole (C=N ~1563 cm⁻¹) functional groups .
- NMR:
Advanced: What computational approaches are suitable for predicting the bioactivity of this compound against enzyme targets?
Answer:
Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Parameters include:
- Grid box centered on the active site (20 ų).
- Lamarckian genetic algorithm for conformational sampling .
Example Docking Results:
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | H-bond with Arg120, hydrophobic with Val523 |
| HDAC6 | -7.9 | Zn²⁺ coordination, π-stacking with Phe786 |
Advanced: How can researchers resolve contradictions in spectral data or crystallographic parameters during structural validation?
Answer:
Data Cross-Validation:
- Compare experimental XRD parameters (e.g., unit cell dimensions) with Cambridge Structural Database entries.
- Use PLATON (SHELX suite) to check for missed symmetry or twinning .
Case Study:
If ¹H NMR shows unexpected splitting, perform:
- VT-NMR (variable temperature) to assess dynamic effects.
- 2D-COSY to identify coupling partners.
Basic: What analytical methods ensure purity and stability of this compound under storage conditions?
Answer:
Purity Assessment:
- HPLC: Use a C18 column (ACN/water gradient, 0.1% TFA). Retention time consistency (±0.1 min) indicates purity >95% .
- Elemental Analysis: Match experimental C/H/N/S values to theoretical within ±0.4%.
Stability Protocol:
- Store at -20°C under inert gas (N₂).
- Monitor degradation via LC-MS every 6 months.
Advanced: What strategies are effective for evaluating the compound’s enzyme inhibition potential in vitro?
Answer:
Kinetic Assays:
- Fluorometric Assays: Measure IC50 using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).
- Microplate Readers: Monitor absorbance/fluorescence changes at λ = 340–460 nm .
Example Data:
| Enzyme | IC50 (µM) | Assay Type |
|---|---|---|
| α-Glucosidase | 12.4 ± 1.2 | Fluorometric |
| Tyrosinase | 18.9 ± 2.1 | Spectrophotometric |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
